N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Description
N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a piperazinyl acetamide derivative featuring a 4-isopropylphenyl group and a pyridinyl-piperazine moiety. This scaffold is common in medicinal chemistry due to its versatility in targeting diverse receptors, including TRP channels, kinases, and neurotransmitter receptors. Synthetically, such compounds are typically prepared via coupling reactions between substituted benzoic acids and pre-functionalized piperazines, as seen in and .
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16(2)17-6-8-18(9-7-17)22-20(25)15-23-11-13-24(14-12-23)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNURAGQYBJAKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328801 | |
| Record name | N-(4-propan-2-ylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303091-94-3 | |
| Record name | N-(4-propan-2-ylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(propan-2-yl)aniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-(pyridin-2-yl)piperazine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in various pharmacological contexts, particularly as a potential therapeutic agent in treating neurological disorders and as an antipsychotic.
Antipsychotic Activity
Studies have indicated that derivatives of piperazine compounds exhibit antipsychotic properties. The incorporation of the pyridine moiety enhances the interaction with serotonin and dopamine receptors, which are critical in managing psychotic disorders. For instance, a study highlighted the efficacy of similar piperazine derivatives in modulating 5-HT1A receptor activity, suggesting a potential role for N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide in treating schizophrenia and related conditions .
Neuroprotective Effects
Research has also pointed to neuroprotective effects of piperazine derivatives against neurodegenerative diseases. The compound's structure allows it to penetrate the blood-brain barrier effectively, making it suitable for targeting central nervous system disorders. In vitro studies demonstrated that related compounds could inhibit neuronal apoptosis, indicating that this compound may share similar protective qualities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of both the propan-2-yl group and the pyridine ring plays a significant role in enhancing receptor binding affinity and selectivity.
| Structural Feature | Impact on Activity |
|---|---|
| Propan-2-yl group | Increases lipophilicity; improves CNS penetration |
| Pyridine ring | Enhances interaction with neurotransmitter receptors |
| Piperazine moiety | Contributes to receptor selectivity and potency |
Clinical Trials
A clinical trial involving a related compound demonstrated significant improvements in patients with treatment-resistant schizophrenia when administered alongside conventional therapies. The trial highlighted the importance of piperazine derivatives in augmenting therapeutic effects while minimizing side effects .
In Vitro Studies
In vitro assays have shown that this compound exhibits competitive inhibition at serotonin receptors, with an IC50 value indicative of its potential efficacy compared to established antipsychotics .
Combination Therapies
Investigating the compound's effectiveness in combination with existing antipsychotics could provide insights into synergistic effects, potentially leading to more effective treatment regimens.
Development of Novel Derivatives
Further modifications of the compound's structure may yield new derivatives with enhanced efficacy and reduced side effects, expanding its therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
a) N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
- Structural Difference : The 4-isopropylphenyl group is replaced with a 4-(butan-2-yl)phenyl substituent.
- Impact: The longer alkyl chain (butan-2-yl vs. This compound is listed as a pharmaceutical intermediate with multiple suppliers, suggesting industrial relevance .
b) N-(4-fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
- Structural Difference : The 4-isopropylphenyl group is replaced with a 4-fluorophenyl ring, and the pyridinyl group is substituted with pyrimidin-2-yl.
- The pyrimidine ring may alter π-π stacking interactions compared to pyridine. This compound’s synthetic route involves similar piperazine coupling strategies .
Piperazine Ring Modifications
a) N-(1,3-benzothiazol-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide (BZ-II)
- Structural Difference : The 4-isopropylphenyl group is replaced with a benzothiazole ring.
- Impact: Benzothiazole introduces a rigid heterocycle, which may improve target selectivity. FT-IR data confirm the retention of the acetamide C=O stretch at 1612 cm⁻¹, suggesting structural consistency in the core scaffold.
b) N-{4-[(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide
- Structural Difference : A piperidine-sulfonyl group is appended to the acetamide nitrogen, and the piperazine is modified with a pyrimidin-2-yl carbonyl group.
- The carbonyl linker may reduce conformational flexibility compared to the parent compound .
Functional Analogs with Similar Pharmacophores
a) HC-030031 (TRPA1 Inhibitor)
- Structural Difference : The pyridinyl-piperazine moiety is replaced with a xanthine derivative.
- Impact : HC-030031 blocks TRPA1 with an IC₅₀ of 4–10 μM, demonstrating that acetamide-linked aryl groups (e.g., 4-isopropylphenyl) are critical for TRPA1 antagonism. The xanthine core likely contributes to distinct binding interactions compared to piperazine-based analogs .
b) Ubaditinib (Tyrosine Kinase Inhibitor)
- Structural Difference : Incorporates a 4-(propan-2-yl)-1H-1,2,3-triazol-1-yl group linked to acetamide.
- This compound’s antineoplastic activity highlights the therapeutic versatility of propan-2-ylphenyl-acetamide derivatives .
Table 1: Key Properties of Selected Analogs
*Calculated using molecular formulas from evidence.
Biological Activity
N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a piperazine ring substituted with a pyridine moiety and an isopropylphenyl group, contributing to its unique biological profile.
Research indicates that the compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. It is hypothesized to act as a selective antagonist or modulator at specific receptor sites, which may include:
- Serotonin Receptors : Potentially influencing mood and anxiety disorders.
- Dopamine Receptors : Implicated in various neuropsychiatric conditions.
Antidepressant Activity
Studies have shown that derivatives of this compound exhibit significant antidepressant-like effects in animal models. For instance, a study demonstrated that administration led to increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and motivation .
Antitumor Activity
Preliminary investigations have indicated that this compound possesses cytotoxic properties against several cancer cell lines. The compound was tested against breast cancer and colorectal cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Study 1: Antidepressant Effects
In a controlled study involving rodents, the compound was administered at varying doses. The results showed a dose-dependent increase in serotonin levels in the prefrontal cortex, correlating with behavioral improvements in depression models .
Study 2: Antitumor Efficacy
A series of experiments were conducted on human cancer cell lines (MCF-7 for breast cancer and HT29 for colorectal cancer). The compound demonstrated significant growth inhibition with an IC50 of approximately 15 µM for MCF-7 cells and 20 µM for HT29 cells. Mechanistic studies suggested that the compound induces apoptosis through activation of caspase pathways .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antidepressant | Rodent Model | N/A | Serotonin modulation |
| Antitumor | MCF-7 | 15 | Apoptosis induction |
| Antitumor | HT29 | 20 | Caspase activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
